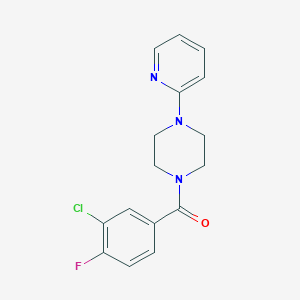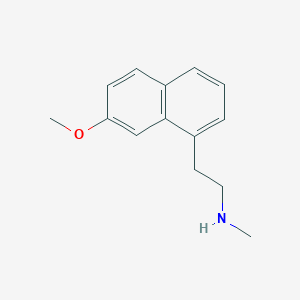
7-Methoxy-N-methyl-1-naphthaleneethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-N-methyl-1-naphthaleneethanamine is an organic compound with the molecular formula C13H15NO It is a derivative of naphthalene, characterized by the presence of a methoxy group at the 7th position and a methylated ethanamine side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-N-methyl-1-naphthaleneethanamine typically involves the following steps:
Starting Material: The synthesis begins with 7-methoxy-1-naphthaldehyde.
Reductive Amination: The aldehyde group is converted to an amine group through reductive amination. This involves the reaction of 7-methoxy-1-naphthaldehyde with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for purification and quality control is also common to maintain high purity standards.
Analyse Chemischer Reaktionen
Types of Reactions
7-Methoxy-N-methyl-1-naphthaleneethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
Oxidation: Produces naphthoquinones.
Reduction: Yields various amine derivatives.
Substitution: Results in halogenated or nitrated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
7-Methoxy-N-methyl-1-naphthaleneethanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 7-Methoxy-N-methyl-1-naphthaleneethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxy group and the amine side chain play crucial roles in binding to these targets, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Methoxy-1-naphthaleneethanamine: Lacks the N-methyl group, leading to different chemical properties and reactivity.
1-Naphthaleneethanamine: Does not have the methoxy group, resulting in distinct biological activity.
2-(7-Methoxy-1-naphthyl)ethanamine: Similar structure but different positional isomerism, affecting its interaction with molecular targets.
Uniqueness
7-Methoxy-N-methyl-1-naphthaleneethanamine is unique due to the combined presence of the methoxy group and the N-methylated ethanamine side chain. This combination imparts specific chemical and biological properties, making it valuable for targeted research and industrial applications.
Eigenschaften
CAS-Nummer |
138113-10-7 |
|---|---|
Molekularformel |
C14H17NO |
Molekulargewicht |
215.29 g/mol |
IUPAC-Name |
2-(7-methoxynaphthalen-1-yl)-N-methylethanamine |
InChI |
InChI=1S/C14H17NO/c1-15-9-8-12-5-3-4-11-6-7-13(16-2)10-14(11)12/h3-7,10,15H,8-9H2,1-2H3 |
InChI-Schlüssel |
JHLFTBTYQVACPR-UHFFFAOYSA-N |
Kanonische SMILES |
CNCCC1=CC=CC2=C1C=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-azabicyclo[2.2.1]heptane-4-carboxylate hydrochloride](/img/structure/B13496993.png)
![Benzyl exo-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13497000.png)
![[(1S,5S)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride](/img/structure/B13497002.png)
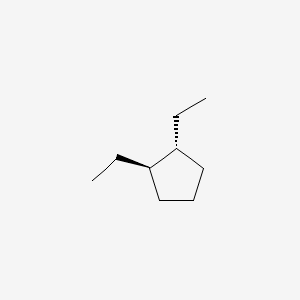
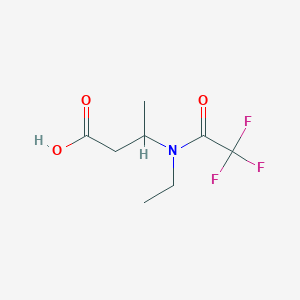
![tert-butyl 2-(cyclopropylmethyl)-3-iodo-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B13497014.png)
![1-[3-(morpholin-4-yl)propyl]-1H-pyrazol-5-amine](/img/structure/B13497016.png)
![4-[(Dimethylamino)methyl]cyclohexan-1-one hydrochloride](/img/structure/B13497023.png)
![N-[3-(1H-indol-3-yl)propyl]-5-[(phenylcarbamoyl)amino]pyridine-2-carboxamide](/img/structure/B13497028.png)


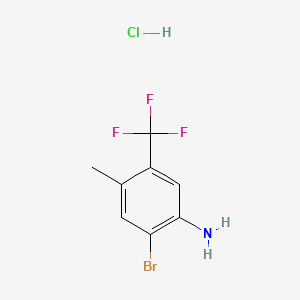
![Ethyl 1-(iodomethyl)-3-octyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13497078.png)
